
ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, also known as EDMPPC, is an organic compound which has been studied for its potential applications in the scientific research field. This compound has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations.
Aplicaciones Científicas De Investigación
Structural and Spectral Investigations
Research on pyrazole-4-carboxylic acid derivatives, including ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, has focused on their structural and spectral properties. Studies involving combined experimental and theoretical approaches, including density functional theory (DFT) and time-dependent TD-DFT methods, provide insights into the molecular geometry, electronic structure, and spectroscopic characteristics of these compounds (Viveka et al., 2016).
Synthesis and Characterization
The synthesis and characterization of various pyrazole derivatives, including this compound, have been extensively studied. These studies involve the preparation of pyrazole esters through condensation reactions and their structural confirmation using methods like X-ray diffraction, IR, NMR, and thermo gravimetric analysis (Viveka et al., 2016).
Antimicrobial and Anticancer Potential
Novel pyrazole derivatives have been synthesized from this compound and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown higher anticancer activity than reference drugs, indicating their potential in medical research (Hafez et al., 2016).
Fungicidal and Plant Growth Regulation
The synthesis of specific pyrazole derivatives has demonstrated fungicidal and plant growth regulation activities. These findings suggest potential applications in agriculture and pest control (Minga, 2005).
Corrosion Inhibition
Pyrazole derivatives, including those synthesized from this compound, have been studied as corrosion inhibitors for mild steel. Their effectiveness in preventing corrosion suggests applications in industrial processes, such as pickling (Dohare et al., 2017).
Computational Studies
Computational studies, including quantum chemical calculations, have been conducted on pyrazole derivatives to understand their molecular interactions, electronic properties, and potential applications in nonlinear optical (NLO) materials (Singh et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been found to be effective against gram-positive bacteria .
Mode of Action
It’s known that similar compounds, such as azomethines, interact with their targets through a process called condensation . This process involves the reaction of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole .
Biochemical Pathways
The formation of new azomethines as schiff bases is a key step in the compound’s interaction with its targets .
Pharmacokinetics
Similar compounds have been found to be highly valuable building blocks in organic synthesis .
Result of Action
Similar compounds have been found to exhibit antibacterial activity, particularly against gram-positive bacteria .
Action Environment
It’s known that similar compounds show good scavenging potential in antioxidant potential assays .
Propiedades
IUPAC Name |
ethyl 3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-19-15(18)14-11(3)16-17(12(14)4)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYTXDOYQSTMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


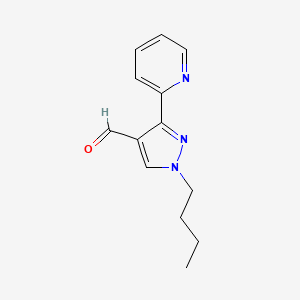
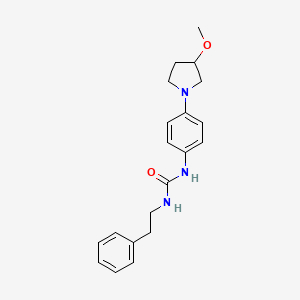
![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)
![(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2494017.png)

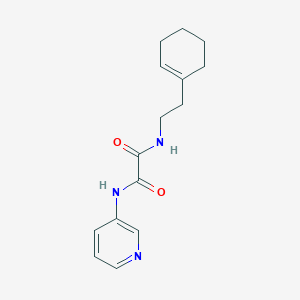
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)
![4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2494023.png)
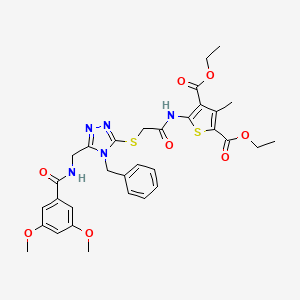
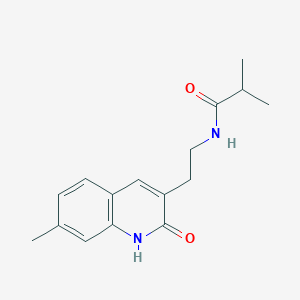
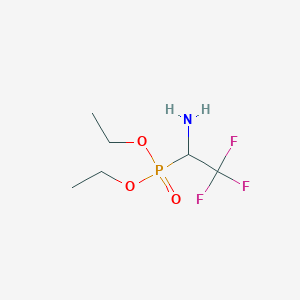
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2494029.png)
![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)